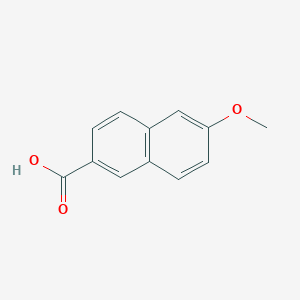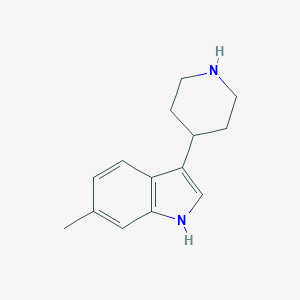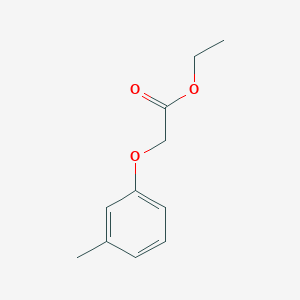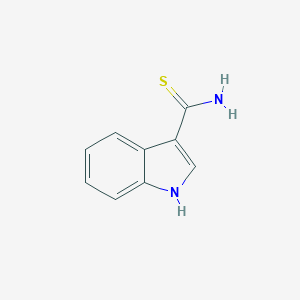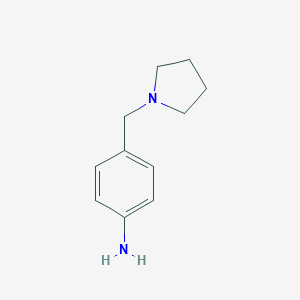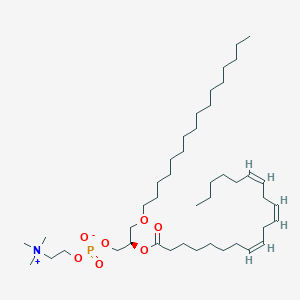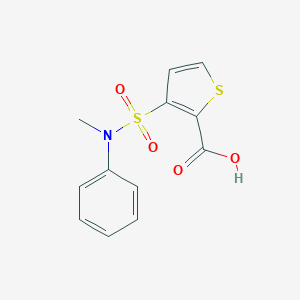![molecular formula C15H12N4O2 B124841 (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione CAS No. 153457-24-0](/img/structure/B124841.png)
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazonopyridinone and has a molecular formula of C18H12N4O2.
作用機序
The mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. It has also been suggested that (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione may interact with DNA and RNA, leading to changes in gene expression.
生化学的および生理学的効果
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
The advantages of using (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione and its interactions with biological molecules.
合成法
The synthesis of (3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde with phenylhydrazine. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
153457-24-0 |
|---|---|
製品名 |
(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione |
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC名 |
4-hydroxy-3-[(E)-(phenylhydrazinylidene)methyl]-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N4O2/c20-13-11-7-4-8-16-14(11)18-15(21)12(13)9-17-19-10-5-2-1-3-6-10/h1-9,19H,(H2,16,18,20,21)/b17-9+ |
InChIキー |
ZVWMSMZYVBMTAZ-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C=C1)NN/C=C/2\C(=O)C3=C(NC2=O)N=CC=C3 |
SMILES |
C1=CC=C(C=C1)NN=CC2=C(C3=C(NC2=O)N=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)NNC=C2C(=O)C3=C(NC2=O)N=CC=C3 |
同義語 |
1,8-Naphthyridine-3-carboxaldehyde,1,2-dihydro-4-hydroxy-2-oxo-,3-(phenylhydrazone)(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



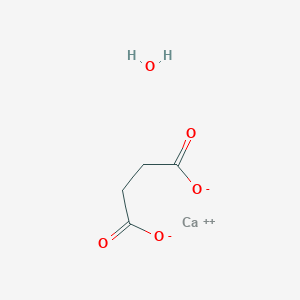
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
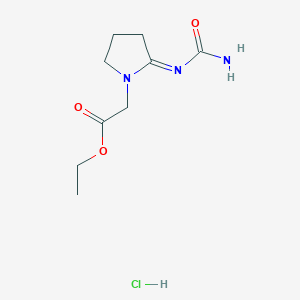
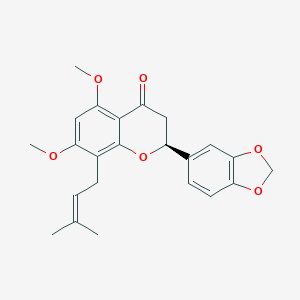
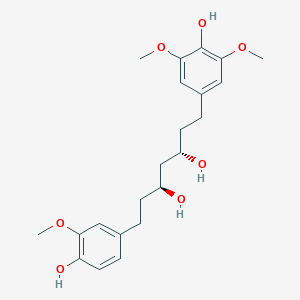
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
